N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-3-carboxamide derivative characterized by a 5-methyl-1,3,4-thiadiazole substituent at the amide nitrogen and a pyrrolidine ring at the 6-position of the pyridazine core. Its design aligns with trends in medicinal chemistry, where thiadiazole and pyrrolidine moieties are often employed to enhance metabolic stability and target binding .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6OS/c1-8-14-17-12(20-8)13-11(19)9-4-5-10(16-15-9)18-6-2-3-7-18/h4-5H,2-3,6-7H2,1H3,(H,13,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBIZXNZTKVTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole ring, followed by the formation of the pyridazine ring, and finally the introduction of the pyrrolidine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exhibits potent anticancer properties. Research indicates that this compound acts as an inhibitor of various cancer cell lines, including lung (A549) and leukemia cells. In a study, it was shown to significantly inhibit cell proliferation and induce apoptosis in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Study on Anticancer Efficacy
In a controlled experiment involving A549 xenograft models, the compound was administered at varying dosages. Results indicated a dose-dependent reduction in tumor size compared to control groups, with significant statistical relevance (p < 0.05) observed at higher concentrations .
Antimicrobial Assessment
A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The compound exhibited lower minimum inhibitory concentrations (MICs) than several conventional antibiotics against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
SCD-1 Inhibitors with Pyridazine-3-Carboxamide Scaffolds
The compound shares structural similarities with two stearoyl-CoA desaturase 1 (SCD-1) inhibitors described in the literature:
N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methyl-benzoyl)piperidin-1-yl]pyridazine-3-carboxamide :
- Structural Differences : This analog replaces the thiadiazole group with a hydroxy-phenylethyl substituent and incorporates a benzoyl-piperidine moiety.
- Bioactivity : In a NASH rat model, oral administration reduced hepatic lipid accumulation, hepatocellular degeneration, and inflammation .
- Key Advantage : Demonstrated in vivo efficacy in ameliorating liver injury.
3-[4-(2-Chloro-5-fluorophenoxy)-1-piperidinyl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)-pyridazine: Structural Differences: Features an oxadiazole ring instead of thiadiazole and a chloro-fluorophenoxy-piperidine group. Bioactivity: Reduced triglyceride accumulation and enhanced hepatocyte differentiation in human pluripotent stem cells . Key Advantage: Cell-specific activity in human-derived models.
Table 1: Structural and Functional Comparison
Thiadiazole-Modified Analogs
The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide () differs by an ethylthio group instead of a methyl group on the thiadiazole ring. While direct pharmacological data are unavailable, the ethylthio modification may alter solubility or metabolic stability compared to the methyl variant .
Crystalline Forms of Pyridazine Derivatives
A patent () describes crystalline forms of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide. Though structurally distinct (cyclopropane and triazole substituents), this highlights the pharmaceutical interest in pyridazine carboxamides for optimizing physicochemical properties, such as crystallinity and bioavailability .
Imidazo-Pyridazine Radiotracers
discusses N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide , an imidazo-pyridazine derivative used as a tropomyosin receptor kinase (Trk) radiotracer. Unlike the target compound, this analog has an imidazo-fused pyridazine core and fluorine substitutions, emphasizing applications in PET imaging rather than metabolic regulation .
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 290.35 g/mol. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1396785-41-3 |
| Molecular Formula | C₁₂H₁₄N₆OS |
| Molecular Weight | 290.35 g/mol |
Thiadiazole derivatives often exhibit their biological activity through various mechanisms including:
- Inhibition of Enzymatic Activity : Many thiadiazoles act as inhibitors of specific enzymes, which can lead to therapeutic effects in conditions such as cancer and infectious diseases.
- Receptor Modulation : These compounds may interact with specific receptors in the body, influencing signaling pathways and cellular responses.
- Antioxidant Activity : Some studies suggest that thiadiazole derivatives possess antioxidant properties that can protect cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7 and HepG2) demonstrated that this compound can inhibit cell proliferation effectively. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Antimicrobial Properties
Thiadiazole derivatives have shown promising antimicrobial activity against various pathogens:
- Bacterial Inhibition : Preliminary evaluations suggest that the compound may inhibit the growth of certain bacterial strains, potentially making it a candidate for developing new antibiotics .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects:
- Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can enhance cholinergic neurotransmission .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of thiadiazole derivatives found that modifications to the pyridazine ring significantly enhanced cytotoxicity against cancer cells. The incorporation of a pyrrolidine moiety was particularly effective in increasing lipophilicity and bioavailability .
Case Study 2: Antimicrobial Activity
In a series of experiments assessing the antimicrobial properties of thiadiazole derivatives, this compound was found to exhibit notable activity against Gram-positive bacteria at concentrations as low as 10 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
